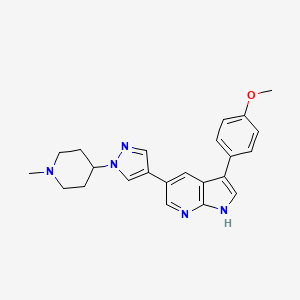
Hpk1-IN-25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematopoietic Progenitor Kinase 1 Inhibitor 25 (Hpk1-IN-25) is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family. HPK1 is known to play a crucial role in regulating immune responses, particularly in T cell activation and function . Inhibiting HPK1 has shown potential in enhancing anti-tumor immunity, making this compound a promising candidate for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-25 involves several steps, including the reaction of a brominated reagent with boronic acid or boric acid ester in an inert solvent . This process typically requires precise control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Hpk1-IN-25 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Hpk1-IN-25 has a wide range of scientific research applications, including:
Mechanism of Action
Hpk1-IN-25 exerts its effects by inhibiting the kinase activity of HPK1. This inhibition disrupts the negative feedback loop in T cell receptor signaling, lowering the threshold for T cell activation . The compound enhances T cell responses by preventing the phosphorylation of downstream signaling molecules such as SLP-76, thereby promoting T cell proliferation and cytokine production . Additionally, this compound enhances dendritic cell functions, contributing to a more robust immune response .
Comparison with Similar Compounds
Similar Compounds
Several compounds similar to Hpk1-IN-25 have been identified, including:
Compound M074-2865: A potent HPK1 inhibitor with an IC50 value of 2.93 μM.
Isoindolone Compounds:
Uniqueness of this compound
This compound stands out due to its high selectivity and potency in inhibiting HPK1. It has demonstrated superior efficacy in enhancing T cell responses and anti-tumor immunity compared to other HPK1 inhibitors . Its unique chemical structure and favorable pharmacokinetic properties make it a promising candidate for further development in cancer immunotherapy .
Properties
Molecular Formula |
C23H25N5O |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C23H25N5O/c1-27-9-7-19(8-10-27)28-15-18(13-26-28)17-11-21-22(14-25-23(21)24-12-17)16-3-5-20(29-2)6-4-16/h3-6,11-15,19H,7-10H2,1-2H3,(H,24,25) |
InChI Key |
BTKNLDIWKHQYBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C=C(C=N2)C3=CC4=C(NC=C4C5=CC=C(C=C5)OC)N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




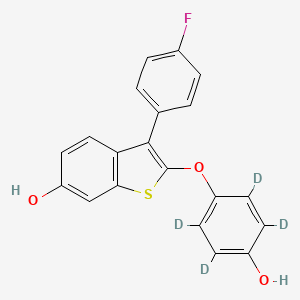
![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)
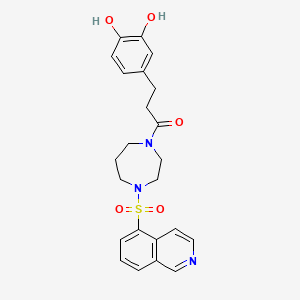


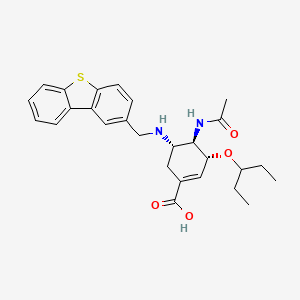
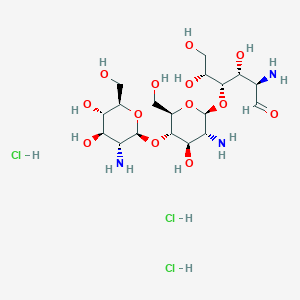

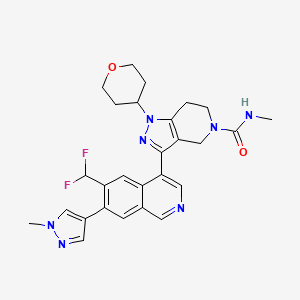
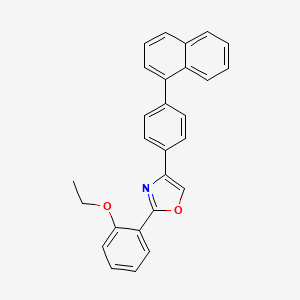
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)
![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)
